![molecular formula C18H16N4S B5723774 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell signaling, DNA replication, and cell division.
Biochemical and physiological effects:
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline has been shown to exhibit significant biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various cellular pathways that are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapies with other drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity to normal cells, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets in cancer cells.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Investigation of the potential of this compound for use in combination therapies with other drugs.
4. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
5. Development of analogs and derivatives of this compound with improved potency and selectivity against cancer cells.
In conclusion, 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is a promising compound with potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. Further research and development of this compound are needed to fully understand its mechanism of action and potential for use in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline involves the reaction of 2-aminothiophene with cyclopentanone in the presence of a Lewis acid catalyst, followed by the reaction of the resulting intermediate with 2-bromo-1-nitrobenzene. The final product is obtained after reduction and cyclization of the nitro group.
Applications De Recherche Scientifique
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-cyclopentyl-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-7-12(6-1)22-17(15-10-5-11-23-15)21-16-18(22)20-14-9-4-3-8-13(14)19-16/h3-5,8-12H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQLKXIMQOBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.